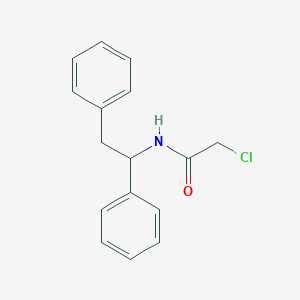

2-chloro-N-(1,2-diphenylethyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-chloro-N-(1,2-diphenylethyl)acetamide derivatives involves complex chemical reactions, often starting with specific chlorinated compounds or acetamides. For instance, the synthesis and characterization of related compounds, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, have been described, highlighting techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis (Jansukra et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is meticulously analyzed using X-ray crystallography, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to their stability and properties. For example, the structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide exhibits specific H-bonding and C–H⋯O interactions, crucial for its crystal packing (Jansukra et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including solvatochromic effects in different solvents, indicating their sensitivity to the polarity of the environment. Such properties are critical for applications in materials science and photophysics (Jansukra et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting points, and optical properties, are significantly influenced by the molecular structure. The compound's solvatochromic effects, observed through UV-vis spectrophotometry, are examples of how its physical properties can vary with solvent polarity (Jansukra et al., 2021).

Chemical Properties Analysis

Chemical properties such as reactivity and stability are closely linked to the molecular and crystal structure. Intramolecular hydrogen bonding and intermolecular C–H⋯O interactions play significant roles in determining these chemical properties, impacting how these compounds react under different chemical conditions (Jansukra et al., 2021).

Aplicaciones Científicas De Investigación

Conformational Analysis and Polarity

- Studies on similar compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, have focused on their conformational properties and polarity. Conformations are studied using methods like dipole moment measurement and quantum chemical calculations, providing insights into the physical and chemical behavior of these compounds (Ishmaeva et al., 2015).

Anticonvulsant Properties

- Related compounds such as 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride have shown potential anticonvulsant properties. These compounds are assessed in animal models for efficacy against seizures, suggesting potential therapeutic applications (Palmer et al., 1995).

Synthesis and Characterization

- Research has been conducted on the synthesis and characterization of related compounds, focusing on their chemical structure and properties. This includes high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy (Wallach et al., 2015).

Neuroprotective Actions

- Compounds like 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride have demonstrated neuroprotective actions in animal models. This includes protection against hypoxia and global ischemia, highlighting potential applications in neurological disorders (Palmer et al., 1995).

Analgesic and Anti-Inflammatory Activities

- Some 2-chloro-N, N-diphenylacetamide derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities. These studies help in identifying potential therapeutic applications for pain management (Kumar et al., 2019).

Safety and Hazards

The safety information for “2-chloro-N-(1,2-diphenylethyl)acetamide” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). The compound is labeled with the signal word “Danger” and several precautionary statements .

Propiedades

IUPAC Name |

2-chloro-N-(1,2-diphenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c17-12-16(19)18-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFGAYHXKQXCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403152 | |

| Record name | 2-chloro-N-(1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39787-95-6 | |

| Record name | 2-chloro-N-(1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butan-2-ylphenyl)-N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]furan-2-carboxamide](/img/structure/B1229007.png)

![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229008.png)

![6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone](/img/structure/B1229011.png)

![1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1229012.png)

![2-[[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl]thio]-3-pyridinecarboxylic acid [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229014.png)

![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)

![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B1229023.png)

![3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1229025.png)

![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)